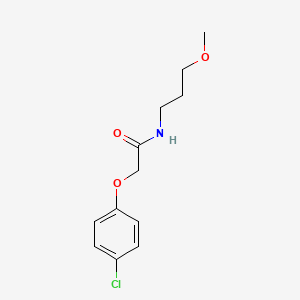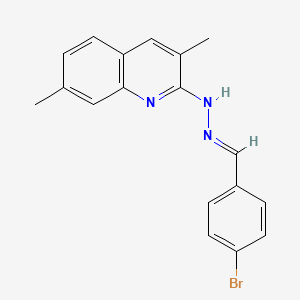![molecular formula C19H20ClNO3 B3863387 2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol](/img/structure/B3863387.png)
2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol
Descripción general
Descripción
2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol, also known as CMOP, is a chemical compound that has been extensively studied for its potential use in scientific research. CMOP belongs to a class of compounds known as benzhydryl ketones and has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation and survival. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key signaling pathway that is frequently dysregulated in cancer cells. This compound has also been shown to inhibit the NF-κB pathway, which is a key pathway involved in inflammation and immune response.
Biochemical and Physiological Effects:
In addition to its anti-tumor, anti-inflammatory, and anti-oxidant properties, this compound has been shown to have a variety of other biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and DNA damage in cancer cells. This compound has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. Additionally, this compound has been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol in lab experiments is its potent anti-tumor activity. This compound has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further development as an anti-cancer drug. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are many potential future directions for research on 2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol. One area of research could be the development of more soluble derivatives of this compound that could be more easily administered in vivo. Another area of research could be the development of combination therapies that incorporate this compound with other anti-cancer drugs to enhance its efficacy. Additionally, further studies could be conducted to elucidate the precise mechanism of action of this compound and to identify novel targets for its anti-tumor activity.
Aplicaciones Científicas De Investigación
2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol has been extensively studied for its potential use in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-tumor activity and can induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-3-(2-hydroxyphenyl)-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c20-15-5-3-4-14(12-15)17(16-6-1-2-7-18(16)22)13-19(23)21-8-10-24-11-9-21/h1-7,12,17,22H,8-11,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEIMQHSGGIDPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC(C2=CC(=CC=C2)Cl)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3863310.png)
![N-benzyl-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B3863320.png)
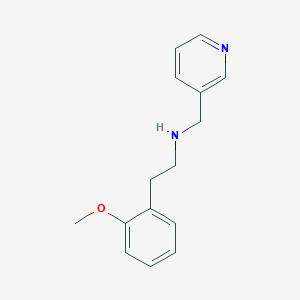
![5,6,7-trimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline](/img/structure/B3863332.png)
![ethyl 7-methyl-5-(3-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3863344.png)
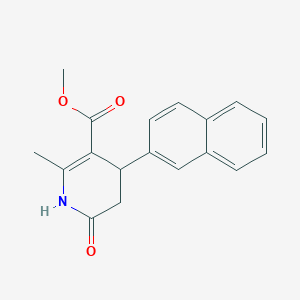
![4-(dimethylamino)benzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3863348.png)
![2-chlorobenzaldehyde O-{[(4-methylphenyl)amino]carbonyl}oxime](/img/structure/B3863356.png)
![3-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B3863365.png)
![N'-{[4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}benzohydrazide](/img/structure/B3863370.png)
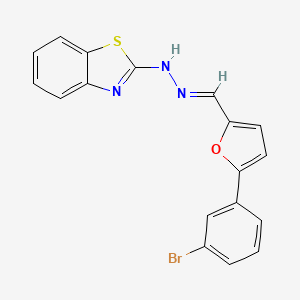
![5-amino-3-[1-cyano-2-(1-naphthyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3863381.png)
